molecular formula C8H4BrFO2 B8145309 6-bromo-7-fluoroisobenzofuran-1(3H)-one

6-bromo-7-fluoroisobenzofuran-1(3H)-one

Cat. No.: B8145309
M. Wt: 231.02 g/mol
InChI Key: VVSWDLKBMDUXNC-UHFFFAOYSA-N
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Description

6-bromo-7-fluoroisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and fluorine atoms in the molecule can significantly influence its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-fluoroisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach is the halogenation of isobenzofuran derivatives. For instance, starting from isobenzofuran, bromination and fluorination reactions can be carried out under controlled conditions to introduce the bromine and fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-bromo-7-fluoroisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the bromine and fluorine substituents, altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups like amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, 6-bromo-7-fluoroisobenzofuran-1(3H)-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential biological activity. The presence of halogen atoms can enhance its interaction with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of isobenzofurans are often studied for their pharmacological properties. This compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-bromo-7-fluoroisobenzofuran-1(3H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-bromo-7-fluoroisobenzofuran-1(3H)-one include other halogenated isobenzofurans, such as:

  • 6-chloro-7-fluoroisobenzofuran-1(3H)-one
  • 6-bromo-7-chloroisobenzofuran-1(3H)-one
  • 6-iodo-7-fluoroisobenzofuran-1(3H)-one

Uniqueness

The uniqueness of this compound lies in its specific halogenation pattern. The combination of bromine and fluorine atoms can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-bromo-7-fluoro-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSWDLKBMDUXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C(C=C2)Br)F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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